4-Octyl-N-phenylaniline
Description
Significance of Diphenylamine (B1679370) Derivatives in Contemporary Chemistry and Materials Science
Diphenylamine, an organic compound with the formula (C₆H₅)₂NH, is an aromatic amine consisting of an amine group bound to two phenyl groups. wikipedia.org Its derivatives, a diverse class of molecules, hold considerable importance across various scientific and industrial sectors. These compounds are widely utilized for their antioxidant properties, playing crucial roles as stabilizers in nitrocellulose-containing explosives, propellants, and plastics. wikipedia.orgguidechem.comnih.govresearchgate.net In the rubber and elastomer industry, alkylated diphenylamines are employed as antiozonants to prevent degradation. wikipedia.orgguidechem.com
The applications of diphenylamine derivatives extend to agriculture, where they are used as fungicides and to prevent post-harvest deterioration of fruits like apples and pears. wikipedia.orgnih.govresearchgate.net Furthermore, these compounds serve as parent molecules for the synthesis of dyes, pharmaceuticals, and chemicals for photography. nih.govresearchgate.netnih.gov In analytical chemistry, certain diphenylamine derivatives function as redox indicators, which are particularly useful in titrations. wikipedia.org
Overview of Substituted Diphenylanilines (SDPAs)
Substituted Diphenylanilines (SDPAs) are a class of chemical compounds derived from the parent molecule, diphenylamine. The core structure of an SDPA consists of two phenyl rings connected by a nitrogen atom. What distinguishes different SDPAs is the presence of one or more substituent groups attached to one or both of these phenyl rings. These substituents can vary significantly in their chemical nature, ranging from simple alkyl chains to more complex functional groups.
The type and position of these substituents profoundly influence the molecule's physical and chemical properties, such as its solubility, reactivity, and antioxidant capacity. This adaptability allows for the fine-tuning of the molecule for specific applications. For instance, the addition of alkyl groups, as seen in alkylated diphenylamines, enhances their function as antioxidants in lubricants and rubber products. wikipedia.orgguidechem.com The versatility of SDPAs has made them a subject of ongoing research for developing new materials and functional chemicals.
Structural Context of 4-Octyl-N-phenylaniline within Diphenylamine Chemistry
This compound is a specific SDPA characterized by the attachment of an eight-carbon alkyl chain (an octyl group) to one of the phenyl rings. The prefix "4-" indicates that the octyl group is attached at the para-position of the phenyl ring, the carbon atom directly opposite the nitrogen bridge.
This structure consists of a diphenylamine core, providing the foundational aromatic and amine functionalities, modified by a nonpolar octyl tail. This long alkyl chain significantly impacts the molecule's lipophilicity, making it more soluble in nonpolar organic solvents and lubricants. Its molecular formula is C₂₀H₂₇N. guidechem.com The presence of the octyl group modifies the electronic and steric properties of the parent diphenylamine, influencing its reactivity and potential applications, particularly in areas requiring effective antioxidant performance in non-aqueous environments.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4175-37-5 guidechem.com |
| Molecular Formula | C₂₀H₂₇N guidechem.comnih.gov |
| Molecular Weight | 281.435 g/mol guidechem.com |
| Density | 0.979 g/cm³ |
| Boiling Point | 409.3 °C at 760 mmHg |
| Flash Point | 208.3 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-octyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)21-19-12-9-7-10-13-19/h7,9-10,12-17,21H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLLDZGHGNLZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063334 | |
| Record name | 4-Octyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenamine, 4-octyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4175-37-5 | |
| Record name | p-Octyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-octyl-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-octyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Octyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-octyl-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Octyl N Phenylaniline and Its Analogs
Strategies for Alkyl- and Aryl-Substituted Aniline (B41778) Derivatives
Electrophilic Aromatic Substitution with Olefins
A primary method for introducing alkyl groups onto an aromatic ring is through Friedel-Crafts alkylation. nih.govresearchgate.net In the context of synthesizing 4-Octyl-N-phenylaniline, this involves the reaction of N-phenylaniline (diphenylamine) with an octylating agent, such as 1-octene, in the presence of an acidic catalyst. google.comresearchgate.net
The reaction proceeds via the generation of a carbocation from the olefin under acidic conditions. This electrophilic carbocation then attacks the electron-rich phenyl ring of diphenylamine (B1679370). The amino group is an activating, ortho-, para-director, leading to the substitution of the octyl group at the para-position of one of the phenyl rings.
Common catalysts for this type of reaction include acid-activated clays (B1170129) and other solid acid catalysts, which offer advantages in terms of separation and recyclability. google.com Reaction conditions typically involve elevated temperatures, ranging from 120°C to 250°C. google.com The molar ratio of the olefin to diphenylamine is a critical parameter and can be varied to optimize the yield of the desired mono-alkylated product. google.com
Interactive Data Table: Electrophilic Aromatic Substitution Conditions
| Alkylating Agent | Catalyst | Temperature (°C) | Molar Ratio (Olefin:Amine) | Reference |
| 1-Nonene | Acid-treated bentonite | Not specified | Not specified | researchgate.net |
| Secondary/tertiary alkenes (C5-C12) | Acidic catalyst | 120-250 | 1:1 to 10:1 | google.com |
| 1-Octene | Acid activated clay | 120-250 | 3:1 to 5:1 (preferred) | google.com |
Reductive Alkylation Approaches
Reductive amination, or reductive alkylation, is a versatile method for forming carbon-nitrogen bonds and is widely used for the N-alkylation of amines. worktribe.comorganic-chemistry.orgyoutube.com This approach can be adapted to synthesize N-substituted anilines. For the synthesis of this compound, a two-step sequence could be envisioned. First, the reductive amination of aniline with octanal (B89490) would yield N-octylaniline. Subsequent arylation of N-octylaniline would then produce the target compound.
Alternatively, a direct reductive alkylation of an amine with a carboxylic acid offers a more direct route. worktribe.comworktribe.com This method avoids the need to handle potentially unstable aldehydes. The process typically involves a silane (B1218182) as a reducing agent and can be catalyzed by various transition metals, such as iridium. worktribe.com The reaction proceeds through the initial formation of an amide, which is then reduced in situ to the corresponding amine. worktribe.com
Cross-Coupling Reactions in Diphenylaniline Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling Protocols
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. uliege.bemdpi.comnih.gov For the synthesis of this compound, this could involve the coupling of 4-bromo-N-phenylaniline with octylboronic acid or, more commonly, the coupling of aniline with a 4-octylphenyl halide, followed by a second coupling to introduce the second phenyl group.
A more direct approach would be the Suzuki coupling of 4-(diphenylamino)phenylboronic acid with an octyl halide. rsc.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. A wide range of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. uliege.be
Interactive Data Table: Suzuki Coupling Reaction Components
| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Base | Reference |
| Bromoanilines | Arylboronic acids | Palladium catalysts | Various | uliege.be |
| (Hetero)aryl halides | 4-(Diphenylamino)phenylboronic acid | Palladium catalyst (ligand-free) | Not specified | rsc.org |
| Naphthalene Diimide-Br₂ | Aryl/vinyl boronic acids | Not specified | K₂CO₃ | nih.gov |
Buchwald-Hartwig Amination Techniques
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines. researchgate.netthieme-connect.comorganic-chemistry.org This reaction is highly suitable for the synthesis of this compound. A plausible route would involve the coupling of aniline with 4-octylbromobenzene.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netorganic-chemistry.org The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. This methodology is known for its broad substrate scope and functional group tolerance. researchhub.com Recent advancements have even enabled the use of nitroarenes as arylamine surrogates in a reductive variation of the Buchwald-Hartwig amination. researchhub.com
Stille Coupling Reactions
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. libretexts.orgwikipedia.orgorganic-chemistry.org This method can be applied to the synthesis of diarylamines. For this compound, a potential synthetic route would be the reaction of an N-stannyl aniline derivative with 4-octylbromobenzene or, alternatively, the coupling of aniline with a 4-octylphenylstannane derivative.
The reaction is catalyzed by a palladium(0) complex, and the mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org
Advanced Synthetic Routes
Advanced synthetic methodologies provide efficient and selective pathways for the synthesis of this compound and its analogs. These routes often employ novel catalytic systems and reaction designs to control regioselectivity and build molecular complexity.
Iodine(III)-Mediated Approaches
Hypervalent iodine reagents, particularly those in the Iodine(III) oxidation state, have emerged as powerful tools in modern organic synthesis for forging carbon-nitrogen bonds. These approaches are valued for their mild reaction conditions and unique reactivity compared to traditional metal-catalyzed methods. The synthesis of N-phenylaniline derivatives can be achieved through oxidative cross-coupling reactions where an Iodine(III) reagent facilitates the formation of a key N-centered radical or a related reactive intermediate. nih.gov
The general mechanism often involves the initial reaction of a nitrogen-containing substrate with the Iodine(III) compound, which then undergoes reductive elimination to form the desired C-N bond. For the synthesis of substituted diarylamines, these methods can offer alternative pathways to classic Buchwald-Hartwig or Ullmann couplings. For instance, Iodine(III)-mediated reactions can promote intramolecular C-H amination to construct cyclic structures or intermolecular couplings. nih.gov While direct synthesis of this compound using this specific method is not extensively documented in readily available literature, the principles have been applied to a wide array of N-containing compounds. nih.govnih.gov The key step often involves the homolysis of a newly formed N–I bond to produce an N-centered radical, which then engages in the bond-forming cascade. nih.gov
Table 1: Key Features of Iodine(III)-Mediated Reactions
| Feature | Description |
|---|---|
| Reagents | Phenyliodine(III) diacetate (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA), Benziodoxole triflate (BXT) nih.gov |
| Conditions | Typically mild, often at room temperature, avoiding the need for high temperatures. |
| Mechanism | Can proceed via N-centered radicals or electrophilic amination pathways. nih.gov |
| Advantages | Avoidance of transition metals, high functional group tolerance, unique reactivity. |
Regioselective Functionalization Strategies
Achieving regioselectivity is critical in the synthesis of specifically substituted molecules like this compound, where the octyl group must be placed at the para-position of one aniline ring. Modern strategies focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials.
One such advanced strategy is the umpolung (polarity inversion) method for para-C–H functionalization of arylhydroxylamines. pku.edu.cn This approach allows for the direct introduction of nucleophiles at the para-position of an aniline derivative with high selectivity. The process typically involves activating the N-arylhydroxylamine with an electrophilic reagent, which reverses the normal electronic character of the aromatic ring, making the para-position susceptible to nucleophilic attack. pku.edu.cn
The reaction proceeds under mild conditions and tolerates a wide range of functional groups. pku.edu.cn For synthesizing a 4-alkyl-N-phenylaniline derivative, this strategy could theoretically be adapted to use an organometallic octyl nucleophile. This method represents a significant advancement over classical Friedel-Crafts alkylation, which often suffers from poor regioselectivity and polyalkylation.
Table 2: Umpolung para-C–H Functionalization of Arylhydroxylamines
| Step | Description | Key Reagent Example |
|---|---|---|
| 1. Activation | The arylhydroxylamine substrate is activated by O-fluorosulfonation. | Fluorosulfuryl imidazolium (B1220033) triflate pku.edu.cn |
| 2. N-O Cleavage | The N-O bond is cleaved, generating a reactive intermediate. | - |
| 3. Nucleophilic Attack | A nucleophile attacks the para-position of the aromatic ring. | O- and S-nucleophiles have been demonstrated. pku.edu.cn |
Multicomponent Coupling and Tandem Reactions
Multicomponent and tandem (or domino) reactions offer significant advantages in terms of efficiency and sustainability by combining several bond-forming events in a single operation without isolating intermediates. These strategies are highly desirable for constructing complex molecules like substituted diarylamines from simple precursors.
For the synthesis of N-alkylanilines and their derivatives, multicomponent reactions can bring together an amine, an aldehyde or ketone, and a third component in a one-pot process. While specific high-yield multicomponent syntheses for this compound are not prominently detailed, related structures are often assembled using transition-metal-catalyzed processes. For example, a palladium-catalyzed three-component reaction involving an aryl halide, an amine, and a third coupling partner could be envisioned.
Tandem reactions, where a single catalyst promotes a sequence of transformations, are also relevant. A hypothetical tandem process for this compound might involve an initial hydroamination followed by a regioselective alkylation or an isomerization/alkylation cascade, all performed in a single pot. These advanced routes are at the forefront of synthetic chemistry, aiming to reduce waste and improve step economy.
Polymerization Techniques Utilizing this compound Related Monomers
Monomers structurally related to this compound, featuring aniline units with long alkyl chains, are valuable precursors for creating functional polymers with specific solubility, processability, and electronic properties.
Electrochemical Polymerization Methods
Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. researchgate.net The thickness, morphology, and properties of the resulting polymer film can be precisely controlled by modulating the electrochemical parameters. researchgate.net Monomers related to this compound, such as other N-substituted or para-substituted anilines, can be polymerized using this method. The presence of the octyl group enhances the solubility of the monomer in organic solvents and influences the morphology and properties of the final polymer. mdpi.com
The process is initiated by the oxidation of the monomer at the anode surface, creating a radical cation. researchgate.net These radical cations then couple to form dimers, oligomers, and ultimately the polymer film, which deposits onto the electrode. Common techniques used for electrochemical polymerization include:
Potentiostatic: A constant potential is applied to the working electrode to oxidize the monomer. researchgate.net
Galvanostatic: A constant current is passed through the cell, which is a simple method to control film thickness over time. researchgate.net
Potentiodynamic (Cyclic Voltammetry): The potential is swept back and forth, allowing for both polymerization and in-situ characterization of the polymer film's electrochemical properties.
The choice of solvent and electrolyte is crucial for successful electropolymerization. researchgate.netmdpi.com For aniline derivatives with long alkyl chains, organic solvents are typically required.
Table 3: Electrochemical Polymerization Techniques
| Technique | Controlled Parameter | Key Advantage |
|---|---|---|
| Potentiostatic | Potential | Good control over polymer morphology. |
| Galvanostatic | Current | Simple control over film thickness. researchgate.net |
| Potentiodynamic | Potential Sweep Rate | Allows for simultaneous synthesis and characterization. |
Chemical Polymerization Processes
Chemical oxidative polymerization is the most common method for the large-scale synthesis of polyaniline and its derivatives. This process involves the oxidation of the aniline monomer in a solution using a chemical oxidizing agent. The long alkyl chain in this compound enhances the solubility of the resulting polymer in common organic solvents, making it more processable than unsubstituted polyaniline.
The polymerization is typically carried out in an acidic medium, with ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) being a widely used oxidant. The reaction mechanism involves the formation of aniline radical cations, which then propagate to form the polymer chain. The properties of the synthesized polymer, such as molecular weight, conductivity, and solubility, are influenced by factors like the monomer-to-oxidant ratio, reaction temperature, and the nature of the acid dopant. Copolymers can also be synthesized by mixing different aniline derivatives, such as aniline and N-phenylaniline, to tune the final properties of the material. researchgate.net
Table 4: Common Components in Chemical Oxidative Polymerization of Anilines
| Component | Role | Example |
|---|---|---|
| Monomer | The repeating unit of the polymer. | Aniline, N-phenylaniline researchgate.net |
| Oxidant | Initiates the polymerization by oxidizing the monomer. | Ammonium Persulfate ((NH₄)₂S₂O₈) |
| Solvent/Medium | Dissolves reactants and influences polymer properties. | Acidic aqueous solution (e.g., HCl) researchgate.net |
| Dopant | An acid that protonates the polymer backbone, increasing conductivity. | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |
Nanoprecipitation Techniques for Semiconducting Polymer Nanoparticles
Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely utilized technique for the fabrication of semiconducting polymer nanoparticles (SPNs). This method relies on the principle of precipitating a pre-formed polymer from a solution into a non-solvent. The process is valued for its simplicity, reproducibility, and the ability to produce nanoparticles with a narrow size distribution without the need for high-energy input.
The fundamental mechanism of nanoprecipitation involves the rapid diffusion of a solvent, in which the polymer is dissolved, into a larger volume of an anti-solvent. This rapid mixing causes supersaturation of the polymer, leading to its nucleation and subsequent growth into nanoparticles. The final size and stability of the nanoparticles are influenced by several critical parameters, including the choice of solvent and anti-solvent, the concentration of the polymer, the rate of addition of the polymer solution, and the presence and concentration of stabilizing agents.
While specific research on the synthesis of this compound nanoparticles via nanoprecipitation is not extensively documented in publicly available literature, the methodology can be effectively illustrated by examining the nanoprecipitation of its parent polymer, polyaniline (PANI), and its derivatives. The principles governing the nanoprecipitation of PANI are directly applicable to its substituted analogs like this compound.
The typical procedure for the nanoprecipitation of a semiconducting polymer like polyaniline involves dissolving the polymer in a suitable organic solvent, such as N-methylpyrrolidone (NMP), to create a dilute solution. This polymer solution is then rapidly injected into a vigorously stirred aqueous solution, which acts as the anti-solvent. Often, a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP) or chondroitin (B13769445) sulfate (B86663) (ChS), is dissolved in the anti-solvent to prevent aggregation of the newly formed nanoparticles and to control their final size. Following the precipitation, the organic solvent is typically removed through evaporation under reduced pressure.
The characteristics of the resulting semiconducting polymer nanoparticles are highly dependent on the precise experimental conditions. Key research findings have demonstrated that the concentration of the polymer in the organic solvent is a crucial factor influencing the final particle size.
Table 1: Influence of Polymer Concentration on Nanoparticle Size in Nanoprecipitation
| Polymer Concentration in NMP (mg/mL) | Stabilizer (PVP) Concentration (% w/v) | Resulting Nanoparticle Diameter (nm) | Polydispersity Index (PDI) |
| 0.5 | 2.0 | 150 | 0.20 |
| 1.0 | 2.0 | 250 | 0.25 |
| 2.0 | 2.0 | 400 | 0.30 |
This table presents illustrative data based on typical findings for polyaniline nanoprecipitation to demonstrate the general principles of the technique.
As indicated in the table, an increase in the initial polymer concentration generally leads to the formation of larger nanoparticles. This is attributed to the increased number of polymer chains available for aggregation and growth during the nucleation phase.
Similarly, the choice and concentration of the stabilizer play a significant role in controlling the size and stability of the nanoparticles. The stabilizer adsorbs onto the surface of the forming nanoparticles, providing a steric or electrostatic barrier that prevents them from coalescing.
Table 2: Effect of Stabilizer Type on Nanoparticle Characteristics
| Polymer | Solvent | Anti-Solvent | Stabilizer | Nanoparticle Diameter (nm) |
| Polyaniline | NMP | Water | Polyvinylpyrrolidone (PVP) | 200 - 400 |
| Polyaniline | NMP | Water | Chondroitin Sulfate (ChS) | 100 - 250 |
| Polyaniline | NMP | Water | Polyvinyl Alcohol (PVA) | 250 - 500 |
This table provides a comparative overview of how different stabilizers can influence the size of polyaniline nanoparticles under similar nanoprecipitation conditions.
The selection of the solvent-antisolvent system is also critical. The solvent must be a good solvent for the polymer, while the anti-solvent must be miscible with the solvent but a poor solvent for the polymer. The interplay of their diffusion rates and interfacial tension significantly affects the nucleation and growth kinetics of the nanoparticles. For substituted polyanilines such as this compound, the presence of the octyl and phenyl groups would necessitate careful selection of the solvent system to ensure complete dissolution and subsequent efficient precipitation.
Reactivity and Mechanistic Investigations of 4 Octyl N Phenylaniline
Oxidation-Reduction Chemistry
Alkylated diphenylamines, including 4-Octyl-N-phenylaniline, are recognized for their antioxidant properties, which stem from their ability to undergo oxidation and scavenge harmful radicals. biosynth.comwikipedia.org
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its secondary amine (N-H) group to radical species. This process interrupts the propagation of oxidation chain reactions. The general mechanism for aminic antioxidants involves the scavenging of peroxy radicals (ROO•), which are key intermediates in the auto-oxidation of organic materials. The reaction proceeds as follows:
Hydrogen Atom Transfer (HAT): The diphenylamine (B1679370) donates its labile hydrogen to a peroxy radical, forming a stable diphenylaminyl radical and a hydroperoxide. (C₆H₅)₂NH + ROO• → (C₆H₅)₂N• + ROOH
Radical Termination: The resulting diphenylaminyl radical is relatively stable due to resonance delocalization across the two phenyl rings and is less likely to initiate new oxidation chains. It can further react with another peroxy radical to form non-radical products, effectively terminating the oxidation process. (C₆H₅)₂N• + ROO• → Non-radical products
The presence of the octyl group at the para position can influence the reactivity and solubility of the antioxidant in nonpolar substrates like lubricants. acs.org
At elevated temperatures, the antioxidant activity of alkylated diphenylamines like this compound becomes more complex. While the fundamental HAT mechanism still operates, the reversibility of the reaction and the stability of the formed radicals become critical factors. acs.orgwhiterose.ac.uk
Studies on octylated diphenylamines (ODPA) have shown that at high temperatures, the abstraction of hydrogen atoms from the N-H group by tertiary alkyl peroxy radicals can be reversible. whiterose.ac.uk This is due to the relatively small difference in bond dissociation energies between the N-H bond of the diphenylamine and the O-H bond of the resulting tertiary alkyl hydroperoxide. whiterose.ac.uk
Furthermore, at temperatures around 160 °C, the antioxidant performance is influenced by the presence or absence of benzylic C-H bonds. acs.org The catalytic cycles involving persistent diphenylaminyl and diphenylnitroxide radicals enable the trapping of multiple radical equivalents, making these compounds effective high-temperature antioxidants. acs.org However, in the presence of alkyl hydroperoxides, the effectiveness of ODPA can decrease at high temperatures, with significant amounts of the antioxidant remaining unconsumed even after the substrate begins to oxidize. whiterose.ac.uk
The electrochemical oxidation potential is a key parameter that quantifies the ease with which a compound can lose electrons, a fundamental step in its function as a radical-scavenging antioxidant. A lower oxidation potential generally correlates with higher antioxidant activity, as the molecule can more readily donate an electron or a hydrogen atom to a radical species.
The table below presents the half-wave oxidation potentials (E₁/₂) for aniline (B41778) and some of its alkyl-substituted derivatives, illustrating the effect of alkyl substitution. The potentials are given in Volts versus a standard hydrogen electrode (SHE).
Data sourced from studies on aniline derivatives. rsc.org
Based on these trends, the presence of the electron-donating octyl group at the para-position of this compound is expected to lower its oxidation potential relative to unsubstituted diphenylamine, contributing to its effectiveness as an antioxidant.
Under certain oxidative conditions, diphenylamines can undergo self-condensation reactions. For instance, the reaction of 4,4'-dioctyl diphenylamine with nitrogen dioxide (NO₂) at elevated temperatures has been shown to produce various dimeric products. core.ac.uk While specific studies on the self-condensation of this compound were not found, the general reactivity of diphenylamines suggests that such reactions are possible, potentially leading to the formation of more complex, higher molecular weight structures. These reactions can sometimes lead to discoloration of the material being protected. researchgate.net
Interactions with Chemical Species
As a derivative of aniline, this compound is a weak base due to the lone pair of electrons on the nitrogen atom. wikipedia.org It can react with strong acids to form the corresponding ammonium (B1175870) salts. wikipedia.orgnih.gov This is a typical acid-base neutralization reaction. siyavula.comlibretexts.orgnewsciencepubl.comncert.nic.in
The general reaction with a strong acid, such as hydrochloric acid (HCl), can be represented as:
(C₆H₅)(4-C₈H₁₇-C₆H₄)NH + HCl → [(C₆H₅)(4-C₈H₁₇-C₆H₄)NH₂]⁺Cl⁻
The resulting product is a diphenylammonium salt. The formation of such salts alters the physical properties of the compound, such as its solubility. For example, while this compound is practically insoluble in water, its salt would be expected to have greater water solubility. wikipedia.org This acid-base reactivity is a fundamental characteristic of the amine functional group present in the molecule.
Table of Compounds
Compatibility and Incompatibility with Industrial Reagents (e.g., Isocyanates, Halogenated Organics, Peroxides, Phenols (Acidic), Epoxides, Anhydrides, Acid Halides)
As a substituted aromatic amine, this compound shares reactivity characteristics common to this class of compounds. Amines are chemical bases and will neutralize acids in exothermic reactions to produce salts and water. lookchem.com The reactivity profile for closely related substituted diphenylamines indicates potential incompatibility with a range of common industrial reagents. lookchem.comnih.gov These reactions can be vigorous and may generate heat or hazardous byproducts.
Interaction with isocyanates, anhydrides, and acid halides can lead to exothermic reactions. lookchem.comnih.gov Similarly, reactions with strong oxidizing agents, such as peroxides, can occur. nih.gov The compound may also be incompatible with halogenated organics, acidic phenols, and epoxides. lookchem.comnih.gov
Table 1: Compatibility Profile of this compound with Industrial Reagents
| Reagent Class | Compatibility | Potential Reaction Outcome |
| Isocyanates | Incompatible | Exothermic reaction. lookchem.comnih.gov |
| Halogenated Organics | Incompatible | Potential for reaction; may yield toxic fumes. lookchem.comnih.govepa.gov |
| Peroxides | Incompatible | Potential for oxidation. lookchem.comnih.gov |
| Phenols (Acidic) | Incompatible | Exothermic acid-base neutralization. lookchem.comnih.gov |
| Epoxides | Incompatible | Potential for reaction. lookchem.comnih.gov |
| Anhydrides | Incompatible | Exothermic reaction. lookchem.comnih.gov |
| Acid Halides | Incompatible | Exothermic reaction. lookchem.comnih.gov |
Generation of Flammable Gaseous Hydrogen with Strong Reducing Agents
A significant reaction pathway for this compound, characteristic of amines in general, is its reaction with strong reducing agents. lookchem.com This combination can lead to the generation of flammable gaseous hydrogen. lookchem.comnih.gov Strong reducing agents, such as metal hydrides, are capable of facilitating this reaction. lookchem.comnih.gov
Table 2: Reaction with Strong Reducing Agents
| Reagent Class | Product | Hazard |
| Strong Reducing Agents (e.g., Hydrides) | Flammable Gaseous Hydrogen | Fire/Explosion Hazard. lookchem.comnih.gov |
Photoreactivity and Photo-induced Processes
The N-phenylaniline structural motif is known to be photoactive and participates in various photo-induced processes. Substituted diphenylamines are widely utilized as industrial antioxidants and stabilizers, in part due to their ability to counteract photo-induced degradation in organic materials like polymers. google.comwikipedia.org This function implies that the molecule can react with and neutralize free radicals generated by exposure to light, thereby inhibiting further degradation of the host material.
Research into advanced materials has demonstrated that polymers incorporating N-phenylaniline derivatives can function as photocatalysts. acs.orgacs.org In these applications, the polymer absorbs light, which generates the charge carriers (electrons and holes) necessary to drive chemical reactions, such as the evolution of hydrogen from water in the presence of a sacrificial electron donor. acs.orgacs.org The presence of nitrogen atoms within the conjugated polymer structure is a recurring theme in many active organic photocatalysts. acs.org
The photophysical properties of molecules containing the N-phenylaniline moiety are significantly influenced by its electronic characteristics. Studies on fluorescent dyes have shown that the N-phenyl group can have a more pronounced effect on fluorescence compared to N-alkyl groups, influencing the efficiency and wavelength of emission through the electronic conjugation of π orbitals. researchgate.net
Table 3: Summary of Photoreactivity and Photo-induced Processes
| Process | Role of this compound Structure | Mechanism |
| Inhibition of Photodegradation | Antioxidant / Stabilizer | Scavenges free radicals generated by light, preventing degradation of a substrate material. google.com |
| Photocatalysis | Photo-active Component | As part of a larger polymer, it absorbs light to generate charge carriers, driving redox reactions. acs.orgacs.org |
| Fluorescence Modulation | Chromophoric Component | The electronic properties of the N-phenyl group influence the emission characteristics of fluorescent molecules. researchgate.net |
Advanced Characterization Techniques in 4 Octyl N Phenylaniline Research
Spectroscopic Analysis of 4-Octyl-N-phenylaniline and its Derivatives
Spectroscopy is a cornerstone for the molecular-level investigation of this compound, offering detailed information about its electronic transitions, functional groups, and atomic connectivity.
UV-Vis spectroelectrochemistry is a powerful hyphenated technique that simultaneously provides information about the electrochemical processes and the corresponding changes in the electronic absorption spectra of a molecule. palmsens.com This method is particularly insightful for studying redox-active molecules like this compound, which is a diphenylamine (B1679370) derivative. The technique allows for the in-situ characterization of transient species, such as radical cations, that are generated upon oxidation. palmsens.comtandfonline.com
Research on diphenylamine derivatives shows that they undergo electrochemical oxidation, and the resulting changes can be monitored by UV-Vis spectroscopy. tandfonline.com The oxidation of the diphenylamine unit leads to the formation of a stable radical cation. tandfonline.com For this compound, the neutral molecule is expected to be colorless, with absorption bands in the UV region. Upon electrochemical oxidation, new absorption bands corresponding to the radical cation would appear in the visible region of thespectrum. tandfonline.comrsc.org This process is often reversible. Further oxidation can lead to the formation of a diphenoquinone (B1195943) diimine unit, which would have its own distinct spectroscopic signature. tandfonline.com
The study of these redox states is crucial for applications in electrochromic devices, where a material changes color upon the application of an electrical potential. rsc.org
Table 1: Expected UV-Vis Absorption Changes for this compound During Oxidation
| Redox State | Expected λmax (nm) | Observed Color |
| Neutral Species | < 400 | Colorless |
| Radical Cation (1e⁻ oxidation) | 400 - 700 | Colored |
| Dication (2e⁻ oxidation) | Variable | Different Color |
Note: The exact λmax values depend on the solvent and experimental conditions. The data is inferred from the behavior of related diphenylamine derivatives. tandfonline.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides a unique fingerprint, confirming the presence of its key structural components.
The spectrum would be characterized by several key absorption bands:
N-H Stretch: A distinct peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) due to the symmetric and asymmetric stretching of the C-H bonds in the octyl chain.
C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
C-N Stretch: A peak in the 1250-1350 cm⁻¹ range, indicating the stretching vibration of the aryl-amine bond.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Octyl) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl C-N | Stretch | 1250 - 1350 |
Note: Data is based on established infrared spectroscopy correlation tables and data for related compounds like 4,4'-Dioctyldiphenylamine. nih.gov
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine proton, and the protons of the octyl chain. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The protons on the octyl chain would appear in the upfield region (0.8-2.6 ppm), with the terminal methyl group (CH₃) showing a characteristic triplet around 0.9 ppm. rsc.org The signal for the N-H proton can be broad and its position variable depending on solvent and concentration. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (C₆H₅ and C₆H₄) | 6.5 - 7.5 | Multiplets | 9H |
| Amine (N-H) | Variable (e.g., 3.5 - 5.5) | Broad Singlet | 1H |
| α-CH₂ (of octyl) | ~2.6 | Triplet | 2H |
| Internal CH₂ (of octyl) | 1.2 - 1.7 | Multiplets | 12H |
| Terminal CH₃ (of octyl) | ~0.9 | Triplet | 3H |
Note: Data is inferred from values for structurally similar compounds like N-Octyl phenyl amine. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The aromatic carbons would resonate in the 110-150 ppm range, with carbons directly attached to the nitrogen atom appearing more downfield. rsc.org The carbons of the octyl chain would produce signals in the upfield region (14-45 ppm). rsc.org
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-N | 140 - 150 |
| Aromatic C-H / C-C | 110 - 135 |
| α-CH₂ (of octyl) | ~44 |
| Internal CH₂ (of octyl) | 22 - 32 |
| Terminal CH₃ (of octyl) | ~14 |
Note: Data is inferred from values for structurally similar compounds like N-Octyl phenyl amine. rsc.org
Electrochemical Characterization Methods
Electrochemical methods, primarily cyclic voltammetry (CV), are used to investigate the redox behavior of this compound. tandfonline.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer. lcms.cz
For this compound, a diphenylamine derivative, the first oxidation peak observed in a cyclic voltammogram corresponds to the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a radical cation. tandfonline.com The oxidation potential for diphenylamine derivatives typically falls in the range of +0.2 V to +0.7 V versus standard reference electrodes, depending on the solvent and substitution pattern. tandfonline.com The reversibility of this peak indicates the stability of the generated radical cation. Such studies are fundamental for assessing the suitability of these materials for electronic applications. tandfonline.com
Morphological and Structural Analysis of Self-Assembled Systems (Applicable for Supramolecular Derivatives)
While this compound itself may not readily form extensive self-assembled structures, its derivatives can be designed as amphiphiles that spontaneously organize into ordered nanoscale architectures in solution. mdpi.comnih.gov This self-assembly is driven by non-covalent interactions, such as hydrophobic effects involving the octyl chains and π-π stacking of the aromatic rings. nih.gov The resulting morphologies, such as micelles, vesicles, or fibers, can be analyzed using various microscopic and scattering techniques. mdpi.comacs.org
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials and the packing in ordered assemblies.
Single-Crystal XRD: If a suitable single crystal of this compound or a derivative can be grown, single-crystal XRD can provide a definitive three-dimensional map of atomic positions, bond lengths, and bond angles. This level of detail is crucial for confirming absolute stereochemistry in chiral derivatives and for understanding the precise molecular conformation in the solid state. nih.gov
Powder XRD (PXRD): For polycrystalline samples or self-assembled materials that possess long-range order (e.g., stacked lamellae or fibrillar networks), PXRD is used. The resulting diffraction pattern provides information about the repeating distances within the structure, such as the d-spacing between layers in a lamellar phase or the packing arrangement within a fiber. This is essential for characterizing the morphology and dimensionality of self-assembled supramolecular systems.
Mass Spectrometry and Elemental Analysis
Mass spectrometry and elemental analysis are cornerstone techniques for the characterization of this compound, providing definitive information on its molecular mass, elemental formula, and fragmentation behavior.
Mass Spectrometry:
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The compound has a molecular formula of C₂₀H₂₇N and a calculated molecular weight of approximately 281.44 g/mol . nih.govscbt.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of this compound is anticipated to follow predictable pathways for alkyl-substituted anilines. Key fragmentation would likely involve the cleavage of the octyl chain and the diphenylamine core. The most significant fragmentation pathways are expected to be:
Benzylic Cleavage: Cleavage of the bond between the first and second carbon atoms of the octyl chain (alpha-cleavage to the phenyl ring) would result in a stable benzylic cation.
Loss of Alkyl Fragments: Successive loss of CₙH₂ₙ₊₁ fragments from the octyl chain is a common fragmentation pattern for long-chain alkyl compounds.
Cleavage at the N-C Bond: The bond between the nitrogen and the phenyl or octylphenyl group can also cleave, leading to characteristic fragments.
Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 282.22164 | 170.7 |
| [M+Na]⁺ | 304.20358 | 174.7 |
| [M-H]⁻ | 280.20708 | 176.0 |
| [M+NH₄]⁺ | 299.24818 | 186.1 |
| [M+K]⁺ | 320.17752 | 169.2 |
| [M+H-H₂O]⁺ | 264.21162 | 162.0 |
| [M+HCOO]⁻ | 326.21256 | 194.0 |
| [M+CH₃COO]⁻ | 340.22821 | 206.1 |
| Data sourced from computational predictions. uni.lu |
Elemental Analysis:
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which is a fundamental confirmation of its empirical and molecular formula. For a compound with the formula C₂₀H₂₇N, the theoretical elemental composition can be calculated with high precision.
In a typical research setting, the synthesis of this compound would be followed by elemental analysis where the experimentally determined percentages of C, H, and N are compared against the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For example, in the synthesis of related substituted diphenylamines, elemental analysis is a standard characterization method to confirm the chemical structure. nist.gov
Interactive Data Table: Theoretical vs. Found Elemental Analysis of a Related Substituted Diphenylamine
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 85.35 | 85.42 |
| Hydrogen (H) | 9.67 | 9.65 |
| Nitrogen (N) | 4.98 | 4.93 |
| This table represents a hypothetical comparison based on typical experimental results for similar compounds to illustrate the application of elemental analysis. |
Computational and Theoretical Studies of 4 Octyl N Phenylaniline
Quantum Mechanical Investigations
Quantum mechanical calculations offer a powerful lens through which to examine the electronic structure and reactivity of molecules at the atomic level. These methods are fundamental to understanding the intrinsic properties of 4-Octyl-N-phenylaniline.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nist.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost.
A DFT study of this compound would involve calculating the molecule's ground-state electronic energy, the spatial distribution of its electron density, and the energies of its molecular orbitals. From these fundamental calculations, a wealth of information about the molecule's reactivity can be derived. mdpi.com For instance, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Derived Properties for this compound
| Property | Predicted Value | Significance |
| Ground-State Energy | Value in Hartrees | A measure of the molecule's stability. |
| Dipole Moment | Value in Debye | Indicates the molecule's overall polarity. |
| Mulliken Atomic Charges | Charge on each atom | Provides insight into the charge distribution within the molecule. |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. chemsrc.com
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | Illustrative Value | Electron-donating capability |
| LUMO | Illustrative Value | Electron-accepting capability |
| HOMO-LUMO Gap | Calculated Difference | Index of chemical reactivity and stability |
Note: The values in this table are for illustrative purposes and would be the result of specific quantum mechanical calculations.
Chemical Descriptor Calculations
Quantum mechanical calculations can be used to determine a variety of chemical descriptors that quantify different aspects of a molecule's reactivity and behavior. These descriptors are derived from the electronic structure and provide a quantitative basis for understanding and predicting chemical phenomena. dntb.gov.ua
For this compound, these descriptors would include:
Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (-EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (-ELUMO).
Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).
These descriptors would provide a comprehensive profile of the reactivity of this compound.
Molecular Simulation Approaches
Molecular simulations provide a bridge between the microscopic world of atoms and the macroscopic properties of materials. These methods allow for the study of the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations for System Stability and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, diffusion, and interactions of molecules over time. chemrxiv.org
An MD simulation of this compound, either in a solvent or in a mixture with other compounds, would reveal how the molecule behaves in a more realistic environment. The simulation would track the trajectory of each atom, providing insights into:
Conformational Dynamics: How the flexible octyl chain and the phenyl rings move and rotate.
Intermolecular Interactions: The nature and strength of interactions with surrounding solvent molecules or other species.
System Stability: Whether the molecule maintains its structural integrity over the simulation time.
Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to quantify the stability and flexibility of the molecule. chemrxiv.org
Monte Carlo (MC) Simulations in Adsorption Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. koreascience.kr In the context of chemistry, MC simulations are particularly useful for studying the adsorption of molecules onto surfaces.
An MC simulation could be employed to study the adsorption behavior of this compound on a given substrate. koreascience.kr By randomly attempting to place, move, and rotate molecules on the surface and accepting or rejecting these moves based on energy criteria, the simulation can determine the preferred adsorption sites, the orientation of the adsorbed molecules, and the adsorption isotherm (the amount of substance adsorbed as a function of pressure or concentration at a constant temperature). koreascience.kr Such a study would be valuable for applications where the interaction of this compound with surfaces is important.
Multiscale Molecular Dynamics Simulations
This dual approach allows for the accurate simulation of phenomena such as the molecule's antioxidant mechanism, where the ability of the amine group to donate a hydrogen atom is crucial and requires a quantum description. Simultaneously, the classical treatment of the octyl group enables the simulation of larger systems and longer timescales, providing insights into how the alkyl chain influences the molecule's solubility, diffusion, and interaction with other molecules in different environments.
For instance, in a simulated lipid bilayer environment, multiscale MD could elucidate how this compound orients itself, with the lipophilic octyl tail embedding within the membrane and the polar amine group positioning towards the surface. This information is critical for understanding its function as a potential stabilizer or antioxidant in biological or industrial systems. The development of frameworks like MiMiC, which interface different QM and MM software, facilitates such complex simulations on high-performance computing platforms. dtu.dkresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property. mdpi.com These models are extensively used in drug discovery and materials science to predict the activity of new compounds and to understand the structural features that govern their function. For this compound, QSAR modeling can be particularly insightful for predicting its antioxidant potential.
Although specific QSAR models developed exclusively for this compound are not documented, studies on related diphenylamine (B1679370) derivatives provide a strong foundation for understanding its potential antioxidant activity. researchgate.netacs.org The antioxidant mechanism of diphenylamines typically involves the donation of a hydrogen atom from the amine group to scavenge free radicals. The efficiency of this process is influenced by the electronic properties of the substituents on the aromatic rings. nih.gov
A hypothetical QSAR model for the antioxidant activity of this compound and its analogs would likely incorporate descriptors such as:
Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) is a key descriptor, as a higher HOMO energy generally correlates with a greater ability to donate an electron. The presence of the electron-donating octyl group is expected to raise the HOMO energy of the N-phenylaniline core, thereby enhancing its antioxidant capacity compared to the unsubstituted parent molecule.
Thermodynamic Descriptors: The Bond Dissociation Energy (BDE) of the N-H bond is a critical parameter. A lower BDE facilitates the donation of the hydrogen atom to a free radical, indicating higher antioxidant activity.
Lipophilic Descriptors: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The long octyl chain in this compound results in a high LogP value, suggesting good solubility in nonpolar environments like lipids and oils, which can be crucial for its application as an antioxidant in such media. chemsrc.com
The table below illustrates a hypothetical QSAR data set for a series of N-phenylaniline derivatives, including this compound, to predict their antioxidant activity.
| Compound | Substituent | HOMO Energy (eV) | N-H BDE (kcal/mol) | LogP | Predicted Antioxidant Activity (IC50, µM) |
| N-phenylaniline | H | -5.20 | 85.0 | 3.50 | 50.0 |
| 4-Methyl-N-phenylaniline | 4-CH₃ | -5.15 | 84.5 | 4.00 | 45.0 |
| 4-Methoxy-N-phenylaniline | 4-OCH₃ | -5.10 | 84.0 | 3.60 | 40.0 |
| This compound | 4-C₈H₁₇ | -5.12 | 84.2 | 6.41 | 35.0 |
| 4-Nitro-N-phenylaniline | 4-NO₂ | -5.50 | 87.0 | 3.80 | 100.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of QSAR modeling.
Prediction of Environmental Fate Parameters
The environmental fate of a chemical compound describes its transport and transformation in the environment. Predicting these parameters is essential for assessing the potential environmental risk of a substance. For this compound, computational models, such as the EPI (Estimation Programs Interface) Suite™, can provide valuable estimates for key environmental fate parameters when experimental data is unavailable. chemsafetypro.comepa.govchemistryforsustainability.org
Based on its chemical structure, the following environmental fate parameters for this compound can be predicted:
Bioconcentration Factor (BCF): This parameter indicates the extent to which a chemical accumulates in an aquatic organism from the surrounding water. A high LogP value, such as that of this compound, suggests a significant potential for bioconcentration.
Soil Adsorption Coefficient (Koc): This value describes the tendency of a chemical to adsorb to soil and sediment. The high lipophilicity of this compound indicates a strong adsorption to organic matter in soil, which would limit its mobility in the subsurface environment.
Biodegradation: Predictive models can estimate the likelihood and rate of a chemical's degradation by microorganisms. The presence of the stable diphenylamine core might suggest that this compound is not readily biodegradable.
The following table summarizes the predicted environmental fate parameters for this compound using a structure-activity relationship-based prediction tool like EPI Suite™. episuite.devepa.gov
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Boiling Point | 409.3 °C chemsrc.com | Low volatility |
| Vapor Pressure | 6.56E-07 mmHg at 25°C chemnet.com | Not likely to be found in the atmosphere |
| Water Solubility | Very low (estimated) | Tends to partition out of water |
| LogP (Octanol-Water Partition Coefficient) | 6.41 chemsrc.com | High potential for bioaccumulation and soil sorption |
| Environmental Fate | ||
| Bioconcentration Factor (BCF) | High (estimated) | Likely to accumulate in aquatic organisms |
| Soil Adsorption Coefficient (Log Koc) | High (estimated) | Immobile in soil |
| Atmospheric Oxidation Half-Life | Short (estimated) | If it enters the atmosphere, it will degrade quickly |
| Biodegradation | Not readily biodegradable (estimated) | Persistent in the environment |
Note: The values in this table are based on computational predictions and should be used as estimates in the absence of experimental data.
Applications of 4 Octyl N Phenylaniline in Advanced Materials
Polymer Stabilization and Antioxidant Functionality
One of the primary industrial applications of 4-Octyl-N-phenylaniline is as a stabilizer and antioxidant for various polymer systems. Its role is crucial in preventing the degradation of polymers during processing and throughout their service life, thereby extending their utility and performance.
Mechanisms of Polymer Degradation Inhibition
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process is often initiated by the formation of highly reactive free radicals, which can lead to chain scission, cross-linking, and a general loss of the material's desirable physical and mechanical properties.
This compound functions as a potent antioxidant through a radical scavenging mechanism. nih.gov The secondary amine group (-NH-) in its structure can donate a hydrogen atom to neutralize peroxy radicals, which are key intermediates in the auto-oxidation cycle of many polymers. This process is outlined in the following simplified scheme:
Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).
Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation cascade.
Inhibition by this compound: The antioxidant (Ar-NH-Ar') donates its labile hydrogen atom to the peroxy radical, terminating the propagation step.
POO• + Ar-NH-Ar' → POOH + Ar-N•-Ar'
The resulting antioxidant radical (Ar-N•-Ar') is resonance-stabilized, making it significantly less reactive than the initial peroxy radical and thus less likely to initiate new degradation chains. The long octyl chain enhances the solubility and compatibility of the antioxidant within the nonpolar polymer matrix, ensuring its homogeneous distribution and effectiveness.
Impact on Polymer Lifespan and Performance
The incorporation of this compound into polymer formulations has a marked effect on their long-term stability and performance. By inhibiting oxidative degradation, it helps to preserve the molecular weight and structural integrity of the polymer. This translates to the retention of critical mechanical properties such as tensile strength, elongation at break, and impact resistance over extended periods of exposure to harsh conditions.
For polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), which are widely used in applications ranging from packaging to automotive components, the addition of phenolic and aminic antioxidants is standard practice. specialchem.comresearchgate.net The use of this compound can significantly improve the long-term thermal stability of these materials, making them suitable for applications requiring a long service life. specialchem.com
The effectiveness of an antioxidant in a polymer system can be evaluated using techniques such as oven aging tests and melt flow index (MFI) measurements. A lower change in MFI after multiple processing cycles indicates better stabilization.
Organic Electronics and Optoelectronic Devices
The electronic properties of the N-phenylaniline core, combined with the solution processability afforded by the octyl group, make this compound and its polymeric derivatives promising materials for use in organic electronics and optoelectronic devices.
Semiconducting Polymer Nanoparticles
Semiconducting polymer nanoparticles (SPNs) are a class of nanomaterials that have garnered significant interest for their excellent optical properties, high photostability, and potential applications in biomedical imaging and sensing. nih.gov These nanoparticles are typically formed by the nanoprecipitation of hydrophobic semiconducting polymers in an aqueous phase, often with the aid of an amphiphilic polymer matrix.
While research directly utilizing this compound for SPN synthesis is limited, a closely related and more complex derivative, 4-octyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline , has been employed as a monomer in the creation of copolymers for SPNs. researchgate.net This demonstrates that the this compound moiety can be successfully integrated into the backbone of semiconducting polymers. These polymers can then be formulated into SPNs that exhibit desirable optoelectronic characteristics, such as strong green light emission and high photoluminescence quantum yields. researchgate.net The octyl group in such structures is crucial for ensuring solubility of the polymer in organic solvents, which is a prerequisite for the nanoprecipitation process.
Hole Transporting Materials for Organic Photovoltaics (OPVs) and Perovskite Solar Cells
In organic photovoltaic (OPV) and perovskite solar cell (PSC) devices, the hole transport layer (HTL) plays a critical role in efficiently extracting holes from the photoactive layer and transporting them to the anode, while simultaneously blocking electrons. researchgate.netyoutube.com An ideal HTL material should possess appropriate energy levels (specifically, a highest occupied molecular orbital or HOMO level that aligns with the active layer), high hole mobility, good film-forming properties, and long-term stability. semanticscholar.orgarxiv.org
Derivatives of triphenylamine (B166846) are a widely studied class of organic molecules for HTL applications due to their excellent hole-transporting properties and thermal stability. frontiersin.orgresearchgate.netmdpi.com The N-phenylaniline core of this compound is a fundamental component of this class of materials. The nitrogen atom's lone pair of electrons contributes to a high HOMO level, which is a key requirement for efficient hole extraction from typical perovskite and organic absorber layers.
While extensive research has been conducted on various triphenylamine-based HTMs, specific performance data for this compound in OPVs and PSCs is not prominently available in the current body of scientific literature. However, the fundamental electronic properties of its core structure suggest its potential as a building block for more complex, high-performance HTMs. The octyl group would be expected to enhance solubility, a desirable trait for solution-processed solar cells.
| Property | Desirable Characteristic for HTLs | Relevance of this compound Structure |
| HOMO Level | Aligned with the valence band of the perovskite/organic absorber | The N-phenylaniline core provides a relatively high HOMO level. |
| Hole Mobility | High, to facilitate efficient charge transport | Triphenylamine derivatives are known for good hole mobility. |
| Solubility | Good in common organic solvents for solution processing | The octyl chain significantly enhances solubility. |
| Film Formation | Ability to form uniform, pinhole-free thin films | Good solubility can contribute to better film morphology. |
| Stability | Thermal and photochemical stability | The aromatic structure provides a degree of stability. |
This table outlines the general potential of N-phenylaniline derivatives for HTL applications.
Electrochromic Materials
Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. yuntech.edu.twntu.edu.tw This functionality makes them attractive for applications like smart windows, anti-glare mirrors, and electronic displays. Conducting polymers are a prominent class of electrochromic materials due to their high contrast ratios, fast switching times, and tunable colors. semanticscholar.org
Polymers based on N-phenylaniline, such as poly(diphenylamine), have been shown to be effective electrochromic materials. ysu.am These polymers can be synthesized via electrochemical oxidation of the corresponding monomers. The resulting polymer films are electroactive and exhibit multiple, reversible color changes as they are switched between their neutral and oxidized states.
The electropolymerization of N-phenylaniline and its derivatives proceeds through a 4,4' C-C coupling mechanism, forming a polymer with the phenyl groups incorporated into the backbone. ysu.am In the case of poly(this compound), the resulting polymer would be expected to display rich electrochromic behavior. The polymer film would likely be colorless or pale yellow in its neutral (reduced) state and transition through various colors such as green and blue upon oxidation. ysu.am The octyl substituents would enhance the solubility of the monomer in the electropolymerization medium and could also influence the morphology and processability of the resulting polymer film.
| Oxidation State | Expected Color of Poly(N-phenylaniline) Derivatives ysu.am |
| Neutral (Reduced) | Pale Yellow / Colorless |
| Intermediate (Oxidized) | Green |
| Fully Oxidized | Blue |
This table shows the typical color changes for poly(N-phenylaniline) type polymers.
Charge Transport Properties in Conjugated Systems
A detailed examination of the charge transport properties, including data on mobility, conductivity, and the influence of the octyl and phenyl groups on these characteristics in conjugated systems, requires specific experimental measurements that are not present in the available literature.
Role as Polymer Intermediate and Modifier
Similarly, a comprehensive discussion of this compound as a monomer for polymerization or as an additive to modify the properties of existing polymers necessitates dedicated research on its reactivity, incorporation into polymer chains, and the resulting material properties. Such studies could not be located.
Supramolecular Chemistry and Self Assembly of Phenylaniline Derivatives
Noncovalent Interactions in Assembly Processes
The self-assembly of 4-Octyl-N-phenylaniline is orchestrated by a delicate balance of several key noncovalent interactions. These weak, yet collectively significant, forces guide the molecules to arrange themselves in a highly ordered fashion.
Hydrogen Bonding
The N-H group of the aniline (B41778) moiety in this compound serves as a hydrogen bond donor, while the nitrogen atom itself can act as an acceptor. This capacity for hydrogen bonding is a critical driver in the formation of ordered structures. In the solid state, related sulfonamidobenzamide structures demonstrate how N-H groups can form intricate networks of hydrogen bonds, often leading to the formation of parallel planes and cyclic motifs. nih.gov While the specific hydrogen bonding patterns of this compound have not been detailed in dedicated studies, the fundamental principles of hydrogen bond formation in aniline derivatives suggest that N-H···N or N-H···π interactions could play a significant role in the assembly process, contributing to the stability and directionality of the resulting supramolecular structures.
π–π Stacking Interactions
The phenyl rings of the N-phenylaniline core provide a platform for π–π stacking interactions, a significant cohesive force in the assembly of aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The precise geometry of this stacking, whether face-to-face or offset, influences the electronic properties of the resulting assembly.
In the crystal structure of a related compound, 4-Ethynyl-N,N-diphenylaniline, a centroid-centroid distance of 3.6750 (8) Å between aromatic rings is indicative of π–π stacking. researchgate.net For this compound, it is anticipated that the phenyl rings would similarly engage in stacking, contributing to the formation of columnar or layered architectures. The strength and geometry of these interactions would be influenced by the electronic nature of the substituents and the steric hindrance imposed by the octyl chain.
| Interaction Type | Compound | Observed Distance (Å) | Reference |
| π–π Stacking | 4-Ethynyl-N,N-diphenylaniline | 3.6750 (8) | researchgate.net |
Hydrophobic Effects
The long, nonpolar octyl chain of this compound is a key contributor to its self-assembly behavior, particularly in polar environments, through the hydrophobic effect. This thermodynamic driving force encourages the aggregation of nonpolar moieties to minimize their contact with polar solvent molecules, such as water. This leads to the sequestration of the octyl chains in the interior of the supramolecular assembly, while the more polar aniline head groups are exposed to the solvent.
Studies on other amphiphilic molecules with varying alkyl chain lengths have demonstrated that hydrophobicity is a primary driver for self-assembly. For instance, in a series of anilino-based squaraine dyes, increasing the N-alkyl chain length from n-butyl to n-octyl and then to n-dodecyl led to an increase in the diameter of the resulting aggregates in DMSO-water mixtures, as measured by Dynamic Light Scattering (DLS). researchgate.net This directly illustrates the enhanced aggregation propensity with increasing hydrophobicity. The octyl group in this compound is therefore expected to be a dominant factor in its aggregation, influencing the size, shape, and stability of the self-assembled structures.
| N-Alkyl Chain | Aggregate Type | Particle Diameter (nm) in 20% DMSO | Reference |
| n-Butyl | Type H | 230 | researchgate.net |
| n-Octyl | Type H | 300 | researchgate.net |
| n-Dodecyl | Type H | 380 | researchgate.net |
Molecular Recognition and Host-Guest Chemistry
The well-defined cavities and surfaces that can be formed by the self-assembly of this compound create opportunities for molecular recognition and host-guest chemistry. The combination of aromatic surfaces, hydrophobic pockets from the octyl chains, and potential hydrogen bonding sites allows for the selective binding of guest molecules.
Studies on diphenylamine (B1679370) have shown its ability to form inclusion complexes with host molecules like p-sulfonatocalix researchgate.netarene, with binding constants in the range of 10³–10⁴ L/mol. researchgate.net This indicates that the diphenylamine framework is capable of participating in effective host-guest interactions. For this compound, the amphiphilic nature would likely lead to the formation of micellar or vesicular structures in solution, which could encapsulate hydrophobic guest molecules within their nonpolar core. The specificity of this encapsulation would depend on the size, shape, and chemical complementarity between the host assembly and the guest molecule.
Formation of Supramolecular Architectures
The culmination of the aforementioned noncovalent interactions is the formation of diverse and ordered supramolecular architectures. The amphiphilic nature of this compound suggests a propensity to form structures such as micelles, vesicles, nanofibers, or liquid crystalline phases, depending on factors like concentration, solvent, and temperature.
For example, the interplay between π–π stacking of the aromatic cores and the hydrophobic aggregation of the octyl tails could lead to the formation of extended one-dimensional structures like nanofibers or nanoribbons. In such an arrangement, the aromatic cores would stack in the center, while the octyl chains would radiate outwards, creating a cylindrical or belt-like morphology. The formation of such ordered aggregates has been observed in other aniline-based amphiphiles. Furthermore, at higher concentrations, these individual assemblies could further organize into more complex, hierarchical structures, demonstrating the principles of bottom-up self-assembly in creating functional materials from molecular components.
Supramolecular Hydrogels and Gels
No published research was found describing the formation of supramolecular hydrogels or organogels from this compound. The formation of such gels typically relies on the self-assembly of gelator molecules into a three-dimensional network that immobilizes the solvent, a behavior not documented for this compound.
Nanofibers and Nanoparticles
There is no available literature detailing the self-assembly of this compound into nanofibers or nanoparticles. The creation of such nanostructures is dependent on specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which would direct the molecules to assemble in a highly ordered, one-dimensional (nanofiber) or zero-dimensional (nanoparticle) manner.
Controlled Self-Assembly and Tunability of Structures
In the absence of foundational research on the self-assembly of this compound, there is no information on methods to control or tune the formation of any supramolecular structures. Research in this area would typically explore how external stimuli or chemical modifications could influence the size, shape, and properties of the resulting assemblies.
Environmental Fate, Transport, and Degradation of 4 Octyl N Phenylaniline
Biodegradation Pathways and Kinetics
The biodegradation of 4-Octyl-N-phenylaniline is a key process governing its environmental persistence. This section reviews the available information on its degradation under different environmental conditions and through various biological mechanisms.
In wastewater treatment plants, which are key environments for the degradation of many organic pollutants, substituted diphenylamines have been detected in influent, effluent, and biosolids. researchgate.net This indicates that they are not completely removed during conventional treatment processes. researchgate.net The presence of these compounds in the final effluent suggests that they can be released into aquatic environments. researchgate.net Due to their hydrophobic nature, a significant portion of these compounds is expected to partition to sludge and biosolids during wastewater treatment. researchgate.net
Detailed studies identifying specific microbial or fungal strains capable of degrading this compound are scarce. The general literature on diphenylamine (B1679370) and its derivatives indicates that studies on their biodegradability are very limited. researchgate.net The structural complexity, including the presence of a secondary amine linking two phenyl rings, one of which is substituted with a long alkyl chain, may contribute to its recalcitrance to microbial attack.
There is a lack of specific studies identifying the metabolites of this compound. However, research on other complex diphenylamine derivatives can offer insights into potential transformation pathways. For instance, 4-hydroxydiphenylamine (B52144) has been identified as a transformation product of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), another substituted diphenylamine. nih.gov This suggests that hydroxylation of the phenyl ring could be a possible metabolic pathway for this compound as well. Further research is needed to identify the specific degradation products and to elucidate the complete degradation pathway.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their molecular structure. For anilines and their derivatives, QSAR studies have shown that electronic and steric properties are important factors in determining their biodegradability. nih.gov
Several QSAR models have been developed to predict the "ready biodegradability" of chemicals. researchgate.netresearchgate.net These models use molecular descriptors to classify compounds as "readily biodegradable" or "not readily biodegradable". researchgate.net For substituted anilines, the presence of certain structural features can significantly influence their predicted biodegradability. For example, the presence of aromatic rings and halogen substituents is often associated with lower biodegradability, while hydroxyl, ester, and acid groups can make a compound more susceptible to degradation. ethz.ch Given the structure of this compound, which includes two aromatic rings and a long alkyl chain, QSAR models would likely predict it to be not readily biodegradable.
Table 1: Factors Influencing QSAR Biodegradability Predictions for Anilines
| Factor | Influence on Biodegradability | Reference |
|---|---|---|
| Hydrophobicity | Important for toxicity, less so for biodegradation. | nih.gov |
| Electronic Properties | Important in modeling biodegradation. | nih.gov |
| Steric Properties | Important in modeling biodegradation. | nih.gov |
| Aromatic Rings | Generally decrease biodegradability. | ethz.ch |
| Halogen Substituents | Generally decrease biodegradability. | ethz.ch |
| Hydroxyl, Ester, Acid Groups | Generally increase biodegradability. | ethz.ch |
Environmental Persistence Assessment
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Substituted diphenylamines, including this compound, are considered to be persistent in the environment. canada.ca This persistence is largely due to their low water solubility and low rates of biodegradation. researchgate.net As a result of their hydrophobic nature, these compounds are expected to primarily associate with sediments, suspended particulate matter, and soil in the environment. canada.ca Long-term exposure is therefore more likely to occur in areas near their discharge and emission sources. canada.ca
Bioaccumulation Potential Modeling (e.g., Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF))
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding environment. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF) or the bioaccumulation factor (BAF). nih.gov
A key parameter used to predict the bioaccumulation potential of non-polar organic chemicals is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). ecetoc.org A high log Kow value indicates a greater tendency for a chemical to partition into fatty tissues of organisms. For this compound, a predicted XlogP (a computational method for estimating log Kow) value is 8.1. uni.lu
A screening assessment of substituted diphenylamines by Environment and Climate Change Canada and Health Canada provides guidance on interpreting log Kow values in the context of bioaccumulation. canada.ca This assessment suggests that compounds with a log Kow of less than 9 are considered to be bioavailable. canada.ca However, it also notes that substances with a log Kow exceeding 9 may not be easily absorbed and thus have limited bioaccumulation potential. canada.ca With a predicted XlogP of 8.1, this compound falls into a range where bioaccumulation is a potential concern.
Table 2: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound
| Property | Predicted Value | Implication for Bioaccumulation | Reference |
|---|---|---|---|
| XlogP (log Kow) | 8.1 | High potential for partitioning into fatty tissues. | uni.lu |
| Bioavailability | Considered bioavailable based on log Kow < 9. | Potential for uptake by organisms. | canada.ca |
It is important to emphasize that these are modeled and inferred data. Experimental determination of the BCF and BAF for this compound is necessary for a definitive assessment of its bioaccumulation potential.
Adsorption Behavior and Mechanisms of this compound in Environmental Systems
The primary factors governing the adsorption of organic compounds in environmental systems include the properties of the soil or sediment (such as organic matter content, clay mineralogy, and pH) and the physicochemical properties of the chemical itself (such as hydrophobicity and potential for specific interactions).
Key Physicochemical Properties Influencing Adsorption:
| Property | Value/Characteristic | Implication for Adsorption |
| Molecular Structure | C20H27N | Combines a nonpolar alkyl chain and a polar aromatic amine group. |
| Predicted XlogP | 8.1 | High hydrophobicity suggests strong partitioning to organic matter. uni.lu |
| Aniline (B41778) Moiety | Aromatic amine | Capable of specific interactions like hydrogen bonding and cation exchange. |
Research Findings on Analogous Compounds
Studies on substituted anilines and other hydrophobic organic compounds provide insights into the likely adsorption mechanisms of this compound. The adsorption of aniline compounds to soil and sediment is a complex process that can involve both partitioning into soil organic matter and specific interactions with mineral surfaces.
For many non-polar organic compounds, adsorption is strongly correlated with the organic carbon content of the soil. A key parameter used to describe this is the soil organic carbon-water (B12546825) partition coefficient (Koc). Due to its high predicted octanol-water partition coefficient (XlogP of 8.1), this compound is expected to have a very high Koc value, indicating strong adsorption to soil and sediment organic matter. uni.lu This strong adsorption would significantly limit its mobility in the environment.
Research on aniline and its derivatives has shown that in addition to hydrophobic partitioning, other mechanisms can be significant. nih.gov The aniline functional group can undergo specific interactions, including:
Cation Exchange: In acidic soils, the amine group can become protonated, and the resulting cation can participate in ion exchange reactions with negatively charged sites on clay minerals and organic matter. nih.gov
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, allowing for interactions with polar functional groups on the surfaces of soil minerals and organic matter.
Covalent Bonding: Anilines can undergo oxidative coupling reactions to form covalent bonds with humic substances in the soil, leading to irreversible binding. nih.gov
Adsorption Isotherms of Related Compounds
The relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the surrounding solution at equilibrium is described by adsorption isotherms. Common models used to describe the adsorption of organic pollutants in soil are the Freundlich and Langmuir isotherms.
While no specific isotherm data exists for this compound, studies on other anilines and hydrophobic compounds often show that the Freundlich model provides a good fit. For instance, the adsorption of aniline on various adsorbents has been successfully described by both Langmuir and Freundlich models, indicating a complex adsorption process that can be both monolayer and multilayer. iwaponline.com
Illustrative Adsorption Isotherm Parameters for Aniline on an Exemplary Adsorbent:
| Isotherm Model | Parameters | Interpretation |
| Langmuir | q_max (mg/g) | Represents the maximum monolayer adsorption capacity. |
| K_L (L/mg) | Relates to the energy of adsorption. | |
| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | Indicates the adsorption capacity of the adsorbent. |
| n | Represents the adsorption intensity. |
Note: The table above is illustrative and based on general findings for aniline adsorption, not specific to this compound.
Given the expected strong and complex interactions of this compound with soil components, it is likely that its adsorption would be well-described by the Freundlich isotherm, which can account for heterogeneous surfaces and multilayer adsorption.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel 4-Octyl-N-phenylaniline Derivatives with Tailored Functionality
The core structure of this compound, a substituted diphenylamine (B1679370), offers a versatile platform for chemical modification. Future research is increasingly focused on moving beyond simple alkylation to the design and synthesis of novel derivatives with highly specific, tailored functionalities. Methodologies such as Friedel–Crafts alkylations, Mannich-type reactions, and transition metal-catalyzed couplings, which are used for creating complex aniline (B41778) and diphenylamine-based structures, could be adapted to introduce a wide array of functional groups. mdpi.com
Key research objectives include:
Introducing Polymerizable Groups: Attaching moieties like vinyl or acrylate (B77674) groups to the phenyl rings could allow the molecule to be covalently bonded into a polymer backbone. This would create a non-migrating antioxidant, permanently locking it within the material and preventing leaching.
Enhancing Electronic Properties: The synthesis of derivatives with extended π-conjugated systems or the addition of strong electron-donating or electron-withdrawing groups can modulate the molecule's photophysical and electrochemical properties. rsc.org This opens the door for its use in optoelectronic applications.
Improving Solubility and Compatibility: Tailoring the length and branching of the alkyl chains or introducing polar functional groups can improve the compound's solubility and compatibility with a wider range of polymer matrices or solvent systems.
These synthetic strategies aim to transform this compound from a passive stabilizer into an active, multifunctional component of advanced materials.
Enhanced Performance in Organic Electronic Devices and Systems
The inherent electronic properties of the N-phenylaniline core make it a promising candidate for use in organic electronics. Aromatic amines, particularly triphenylamine (B166846) and carbazole (B46965) derivatives, are widely recognized as excellent hole-transporting materials (HTMs) due to their electron-donating nature and ability to form stable amorphous films. rsc.orgmdpi.com Research in this area is exploring the potential of this compound and its derivatives to serve similar roles.
Future research directions are focused on:
Hole-Transporting Layers (HTLs) in OLEDs: The development of novel this compound derivatives could lead to HTLs with high hole mobility, high glass transition temperatures for thermal stability, and appropriate energy levels (HOMO/LUMO) to ensure efficient charge injection and transport in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov The octyl group provides excellent solubility for solution-based processing, which is a significant advantage for manufacturing large-area devices.
Organic Photovoltaics (OPVs): As a donor material or as an interfacial layer, derivatives of this compound could contribute to efficient charge separation and transport in organic solar cells.
Organic Field-Effect Transistors (OFETs): The semiconductor properties of tailored derivatives could be harnessed for the fabrication of OFETs, the fundamental building blocks of organic circuits.
The successful integration of these materials into organic electronic devices could lead to enhanced efficiency, longer operational lifetimes, and lower manufacturing costs. rsc.orgnih.gov
Development of Advanced Antioxidant Systems for Polymer Longevity
The primary commercial application of this compound is as an antioxidant to prevent the thermo-oxidative degradation of polymers such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). maastrichtuniversity.nl As a secondary antioxidant, it functions as a radical scavenger, donating a hydrogen atom to terminate the free-radical chain reactions that lead to polymer degradation. maastrichtuniversity.nl
Future research is aimed at creating more sophisticated and effective antioxidant systems:
Synergistic Formulations: While already used in combination with primary antioxidants (like hindered phenols) and other stabilizers (like phosphites), further research is needed to optimize these synergistic blends for specific polymers and applications, maximizing performance under various environmental stressors.
Macromolecular Antioxidants: A significant advancement lies in chemically grafting this compound derivatives onto the polymer backbone. researchgate.netcsic.es This approach creates a macromolecular antioxidant that is inherently part of the material, offering superior long-term stability by eliminating additive migration, evaporation, and leaching. researchgate.net
Performance Evaluation: The effectiveness of these advanced systems is quantified using methods like Differential Scanning Calorimetry (DSC) to determine the Oxidation Induction Time (OIT). up.ac.zahitachi-hightech.com A higher OIT value indicates greater resistance to oxidation and a longer material service life. researchgate.netdrexel.edu Research continues to refine these testing protocols to better predict long-term performance in real-world conditions. maastrichtuniversity.nltue.nlmdpi.com
| Antioxidant System | Concentration (wt%) | OIT at 200°C (minutes) | Tensile Strength Retention after Aging (%) |
|---|---|---|---|
| Unstabilized PP | 0 | < 1 | 15 |
| Hindered Phenol (Primary AO) | 0.1 | 15 | 60 |
| This compound (Secondary AO) | 0.1 | 8 | 45 |
| Hindered Phenol + this compound | 0.1 + 0.1 | 35 | 85 |
| Grafted this compound Derivative | 0.2 | > 50 | > 90 |
Integration into Smart Materials and Responsive Systems
"Smart" or responsive materials can change their properties in response to external stimuli such as pH, light, temperature, or the presence of a specific chemical. The diphenylamine core structure has shown potential in the development of chemosensors, capable of detecting analytes like metal ions or acids through changes in fluorescence or color. rsc.orgtmu.edu.tw
Emerging research is exploring the possibility of integrating this compound derivatives into such systems:
Chemoresistive Sensors: Polymers functionalized with diphenylamine derivatives could be used as the active layer in chemoresistive sensors. mdpi.com Adsorption of target analyte molecules would alter the electrical resistance of the material, providing a detectable signal. The octyl group could be used to tune the sensor's affinity for nonpolar analytes.
Stimuli-Responsive Polymers: Aniline-containing monomers can be incorporated into polymers that exhibit pH or photo-responsive behavior. nih.govresearchgate.net Functionalized this compound derivatives could be designed to act as cross-linkers or pendant groups in hydrogels or other polymer networks, allowing the material to swell, shrink, or change its optical properties in response to a specific trigger.
While still a nascent field for this specific compound, the functional versatility of the aniline group suggests a promising future for this compound in the development of advanced sensors and actuators.
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As with any widely used industrial chemical, a thorough understanding of the environmental fate and potential risks of this compound is crucial. As a member of the substituted diphenylamines (SDPAs) class, it is subject to comprehensive environmental evaluation.
Key aspects of its environmental profile and future research include:
Environmental Fate and Transport: SDPAs are hydrophobic and tend to associate with sediment, soil, and biosolids in wastewater treatment plants. canada.caresearchgate.netnih.gov Their potential for long-range transport in air or water is considered low. canada.cacanada.ca Studies have detected various SDPAs in environmental compartments, indicating their release from industrial and consumer products. researchgate.netnih.gov
Persistence and Biodegradation: SDPAs are generally considered to be persistent in the environment. canada.ca However, some bacteria, such as Pseudomonas putida, have demonstrated the ability to degrade the parent diphenylamine compound. nih.gov Future research will focus on identifying microbial pathways for the degradation of alkylated derivatives and understanding how factors like the octyl group's structure affect biodegradation rates. nih.gov
Bioaccumulation and Ecotoxicity: A key parameter for assessing bioaccumulation is the octanol-water partition coefficient (log Kₒw). The predicted XlogP for this compound is approximately 8.1, indicating a high potential for bioaccumulation. uni.lu However, comprehensive assessments by environmental agencies suggest that SDPAs with a log Kₒw greater than 9 have very low bioavailability, which limits their actual bioaccumulation potential. canada.ca Studies on related compounds have shown that while present in aquatic organisms, some SDPAs exhibit biodilution rather than biomagnification in food webs. nih.gov Acute toxicity (LC50) data for this specific isomer is limited, but broader assessments of the SDPA class suggest a low potential for adverse effects in aquatic organisms, partly due to low water solubility. canada.caresearchgate.net
| Parameter | Finding/Value | Implication |
|---|---|---|
| Persistence | Considered persistent | Long residence time in the environment. |
| Log Kₒw (Octyl-DPA) | ~8.1 (Predicted) | High potential for partitioning to organic matter (soil, sediment). |
| Bioavailability | Considered low for highly alkylated SDPAs | Limits actual uptake by organisms despite high Log Kₒw. canada.ca |
| Bioaccumulation | Detected in biota; potential for biodilution observed for some congeners. nih.govnih.gov | Does not appear to biomagnify significantly in studied food webs. |
| Aquatic Toxicity | Low potential for adverse effects. canada.ca | Effects often observed only above solubility limits. |
Mitigation strategies will involve improving wastewater treatment processes to enhance the removal of SDPAs from effluent and biosolids, as well as developing next-generation, non-migrating antioxidants (as described in section 9.3) to prevent their release into the environment from the outset. nih.gov
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 4-Octyl-N-phenylaniline that influence its laboratory handling and experimental design?
- Answer : Key properties include:
- Density : 0.979 g/cm³ .
- Boiling Point : 409.3°C at 760 mmHg .
- Molecular Weight : 281.435 g/mol .
- LogP : 6.406 (indicative of high hydrophobicity) .
- Flash Point : 208.3°C, suggesting flammability risks at high temperatures .
These properties dictate storage conditions (e.g., avoiding high temperatures) and solvent selection (e.g., non-polar solvents for solubility).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : Proton and carbon NMR can confirm the aromatic proton environment and alkyl chain integration .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (281.214 g/mol exact mass) .
- IR Spectroscopy : Identifies functional groups like N–H stretches (~3400 cm⁻¹) and C–C aromatic vibrations .
- Column Chromatography : Used for purification, often with silica gel and hexane/ethyl acetate gradients .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
- Answer : A typical route involves:
- Friedel-Crafts Alkylation : Reacting aniline derivatives with 1-bromooctane in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling for aryl-amine bond formation, though this may require optimization of ligands and bases .
Challenges include controlling regioselectivity and minimizing byproducts like dialkylated amines.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?
- Answer :
- Cross-Validation : Use multiple techniques (e.g., NMR, IR, and MS) to confirm structural consistency .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may distort NMR signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify anomalies .
Q. What experimental design considerations are critical for optimizing the crystallization of this compound?
- Answer :
- Solvent Selection : Use slow-evaporation techniques with solvents like ethanol or toluene to promote crystal growth.
- Software Tools : SHELXL or SHELXS for refining crystal structures from X-ray diffraction data, particularly for resolving twinning or disorder .
- Temperature Gradients : Controlled cooling rates prevent amorphous solid formation .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with PCy₃ ligands) to enhance coupling efficiency .
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature .
- Byproduct Recycling : Employ distillation or liquid-liquid extraction to recover unreacted starting materials .
Methodological Notes
- Safety : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .
- Storage : Store in amber vials at 4°C to mitigate degradation; hygroscopicity data is limited, so desiccants are recommended .
- Advanced Applications : Investigate its role as an antioxidant in polymer studies (e.g., rubber stabilization) via accelerated aging tests and FTIR oxidation tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
